molecular formula C17H18BrN3O4S2 B319895 4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide

4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide

Cat. No.: B319895
M. Wt: 472.4 g/mol
InChI Key: DYQQZFCYUMZGIS-UHFFFAOYSA-N
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Description

4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide is a complex organic compound characterized by its bromine, dimethylamino, sulfonyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Bromination: Introduction of a bromine atom into the benzene ring.

    Sulfonylation: Addition of a sulfonyl group to the aromatic ring.

    Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.

    Thioamide Formation: Introduction of the thioamide group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioamide group to a sulfonamide.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen exchange reactions, particularly involving the bromine atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium iodide, potassium fluoride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonamides, while reduction can produce primary amines.

Scientific Research Applications

4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N,N-dimethylaniline: Shares the bromine and dimethylamino groups but lacks the sulfonyl and methoxy functionalities.

    4-bromo-N,N-dimethylaniline: Similar structure but with the bromine atom in a different position.

    3-chloro-N,N-dimethylaniline: Contains a chlorine atom instead of bromine.

Uniqueness

4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18BrN3O4S2

Molecular Weight

472.4 g/mol

IUPAC Name

3-bromo-N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-4-methoxybenzamide

InChI

InChI=1S/C17H18BrN3O4S2/c1-21(2)27(23,24)13-7-5-12(6-8-13)19-17(26)20-16(22)11-4-9-15(25-3)14(18)10-11/h4-10H,1-3H3,(H2,19,20,22,26)

InChI Key

DYQQZFCYUMZGIS-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br

Origin of Product

United States

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